molecular formula C10H15ClO3 B13174397 Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13174397
M. Wt: 218.68 g/mol
InChI Key: JWPZGVPSEGFLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-5-methyl-1-oxaspiro[25]octane-2-carboxylate is a chemical compound with the molecular formula C10H15ClO3 It is a member of the oxaspiro compounds, characterized by a spiro linkage involving an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 2-chloro-5-methyl-1-oxaspiro[2.5]octane with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.

    Reduction Reactions: Reduction can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives such as amides or thioethers.

    Oxidation Reactions: Formation of oxo derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its effects. The specific pathways involved depend on the nature of the target molecules and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
  • Methyl 1-oxaspiro[2.5]octane-2-carboxylate

Uniqueness

Methyl 2-chloro-5-methyl-1-oxaspiro[25]octane-2-carboxylate is unique due to the presence of the chlorine atom and the specific spiro linkage involving an oxygen atom

Biological Activity

Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound that has garnered attention due to its unique spiro structure and potential biological activities. This article explores its biological activity, including interactions with biomolecules, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H11ClO3C_9H_{11}ClO_3 and a molecular weight of approximately 218.68 g/mol. Its spiro structure, characterized by an oxygen atom in the spiro linkage, contributes to its reactivity and biological interactions. The presence of a chlorine atom and methyl groups enhances its electrophilic properties, making it a candidate for further pharmacological studies .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This allows it to react with nucleophilic sites on proteins or nucleic acids, potentially leading to modifications that can alter biological functions . Such interactions may have implications for various cellular processes, including signaling pathways and metabolic functions.

Potential Therapeutic Applications

Preliminary studies suggest that this compound may possess therapeutic properties. Its structural similarities to other oxaspiro compounds indicate that it could be effective in targeting specific biological pathways. For instance, compounds with similar structures have been explored for their roles in obesity management and metabolic regulation . Future research is needed to elucidate the specific mechanisms through which this compound exerts its effects.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound in relation to similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC9H11ClO3Contains a chlorine atom and a unique spiro structure
Methyl 2-chloro-5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC11H17ClO3Additional methyl groups at positions 5 and 7
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylateC10H13O3Ethyl substitution instead of methyl

This table illustrates how the specific chlorine substitution and methyl groups influence the reactivity and potential biological activities of these compounds .

Case Studies and Research Findings

Research into the biological activity of this compound is still in its early stages, but several studies have begun to explore its pharmacological potential:

  • Electrophilic Interactions : Studies indicate that the compound can modify proteins through electrophilic mechanisms, which may lead to changes in protein function and cellular signaling pathways .
  • Therapeutic Target Exploration : Investigations into similar oxaspiro compounds have shown promise in treating metabolic disorders, suggesting that this compound could also be beneficial in this area .
  • In Vitro Studies : Preliminary in vitro studies are being conducted to assess the compound's effects on cell viability and metabolic activity, which will provide insights into its safety profile and efficacy as a therapeutic agent.

Properties

Molecular Formula

C10H15ClO3

Molecular Weight

218.68 g/mol

IUPAC Name

methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C10H15ClO3/c1-7-4-3-5-9(6-7)10(11,14-9)8(12)13-2/h7H,3-6H2,1-2H3

InChI Key

JWPZGVPSEGFLOH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)C(O2)(C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.